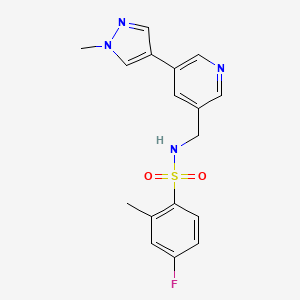

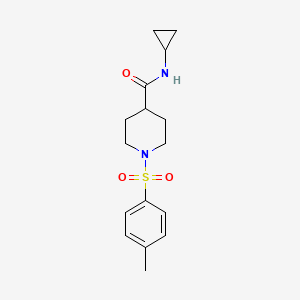

N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

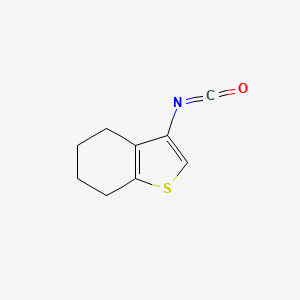

“N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C16H22N2O3S. It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a cyclopropyl group, a 4-methylbenzenesulfonyl group, and a carboxamide group .Applications De Recherche Scientifique

Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation

Aminocarbonylation reactions involving piperidines, including compounds similar to N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, are explored for the synthesis of carboxamides from iodoalkenes and iodobenzene. This research demonstrates the chemoselectivity of these reactions and the potential for creating a variety of amide compounds under mild conditions, suggesting applications in pharmaceutical synthesis and organic chemistry (Takács et al., 2014).

Enantioselective Synthesis of CGRP Receptor Inhibitors

The development of an enantioselective process for preparing CGRP (calcitonin gene-related peptide) receptor inhibitors incorporates strategic synthesis steps, highlighting the application of specific piperidine derivatives in creating potent antagonists for therapeutic use. This research outlines the advantages of employing such compounds in drug synthesis, reflecting on the compound's utility in the pharmaceutical industry (Cann et al., 2012).

Aminocarbonylation in Ionic Liquids

The study on aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters, facilitated by piperidine derivatives, investigates the use of ionic liquids as solvents. This research is indicative of advancements in green chemistry, offering environmentally benign alternatives for conducting complex organic reactions (Müller et al., 2005).

PET Imaging of Microglia

Research into PET (positron emission tomography) imaging agents targeting CSF1R (colony-stimulating factor 1 receptor) on microglia in the brain employs piperidine derivatives for the noninvasive study of neuroinflammation. This application signifies the compound's potential in biomedical imaging and neurology research, aiding in the understanding and treatment of various neuropsychiatric disorders (Horti et al., 2019).

Orientations Futures

The future directions for research on “N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in pharmaceutical testing . Further studies could also investigate its physical and chemical properties, as well as safety and hazards.

Propriétés

IUPAC Name |

N-cyclopropyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-12-2-6-15(7-3-12)22(20,21)18-10-8-13(9-11-18)16(19)17-14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGMBBPEHSAVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2768195.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)